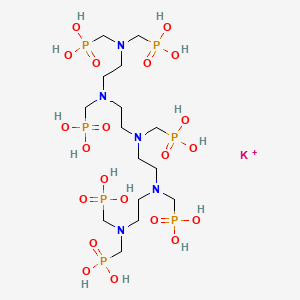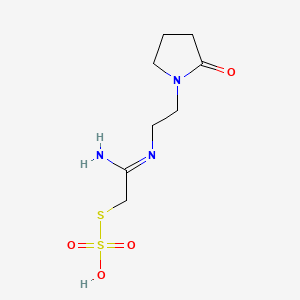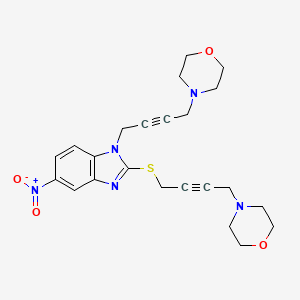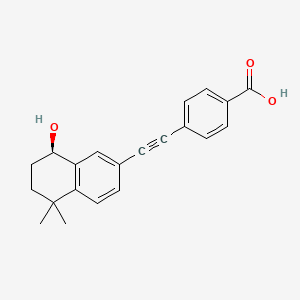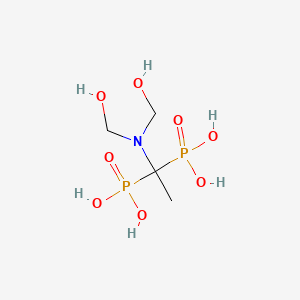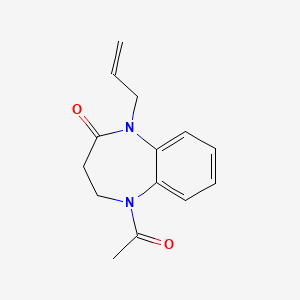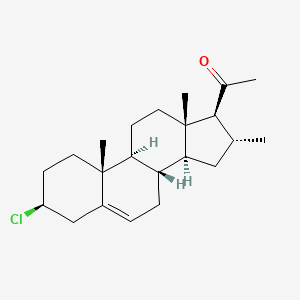
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbonic acid, dimethylaminoethyl, methoxybenzyl, and phenyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of carbonic acid derivatives with dimethylaminoethyl and methoxybenzyl groups under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, dimethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is unique due to its specific combination of functional groups This unique structure imparts distinct chemical and biological properties, making it different from other similar compounds
Propriétés
Numéro CAS |
88384-31-0 |
|---|---|
Formule moléculaire |
C19H24ClNO4 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
[3-(dimethylamino)-1-(4-methoxyphenyl)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20(2)14-13-18(15-9-11-16(22-3)12-10-15)24-19(21)23-17-7-5-4-6-8-17;/h4-12,18H,13-14H2,1-3H3;1H |
Clé InChI |
PWXDZFAKUQXMFM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)OC)OC(=O)OC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




